![molecular formula C5H10O5 B584070 D-[1,2-13C2]xylose CAS No. 201741-00-6](/img/structure/B584070.png)
D-[1,2-13C2]xylose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-[1,2-13C2]xylose: is a labeled form of D-xylose, a five-carbon sugar (aldopentose) commonly found in nature. The labeling with carbon-13 isotopes at the first and second carbon positions makes it a valuable tool in various scientific studies, particularly in metabolic and biochemical research.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D-[1,2-13C2]xylose typically involves the incorporation of carbon-13 isotopes into the xylose molecule. This can be achieved through chemical synthesis starting from labeled precursors. One common method involves the use of labeled glucose, which is enzymatically or chemically converted to labeled xylose.
Industrial Production Methods: Industrial production of D-xylose generally involves the hydrolysis of hemicellulose, a major component of plant biomass. The process includes:
Acid Hydrolysis: Hemicellulose is treated with an acid to break it down into its constituent sugars, including xylose.
Purification: The resulting mixture is purified using ion exchange resins and crystallization techniques to isolate xylose.
Isotope Labeling: The purified xylose is then subjected to isotope labeling using labeled precursors or through biosynthetic pathways involving microorganisms engineered to incorporate carbon-13 isotopes.
化学反应分析
Types of Reactions:
Oxidation: D-[1,2-13C2]xylose can undergo oxidation reactions to form various products, including D-xylonic acid.
Reduction: Reduction of this compound can yield xylitol, a sugar alcohol.
Substitution: It can participate in substitution reactions, particularly in the formation of derivatives like xylosides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Catalytic hydrogenation using catalysts like palladium on carbon.
Substitution: Acid catalysts or enzymes can facilitate substitution reactions.
Major Products:
Oxidation: D-xylonic acid
Reduction: Xylitol
Substitution: Various xylosides
科学研究应用
Chemistry:
- Used as a tracer in metabolic studies to track the fate of xylose in biochemical pathways.
- Employed in the synthesis of labeled compounds for NMR spectroscopy and mass spectrometry.
Biology:
- Utilized in studies of carbohydrate metabolism and transport in cells.
- Helps in understanding the role of xylose in plant cell wall biosynthesis.
Medicine:
- Used in diagnostic tests for assessing intestinal absorption and malabsorption disorders.
- Investigated for its potential in developing new therapeutic agents.
Industry:
- Applied in the production of biofuels and biochemicals from lignocellulosic biomass.
- Used in the food industry as a precursor for the synthesis of xylitol, a low-calorie sweetener.
作用机制
Molecular Targets and Pathways: D-[1,2-13C2]xylose exerts its effects primarily through its incorporation into metabolic pathways. In cells, it is phosphorylated and enters the pentose phosphate pathway, where it is metabolized to produce energy and biosynthetic precursors. The labeled carbon atoms allow researchers to trace the metabolic fate of xylose and study its role in various biochemical processes.
相似化合物的比较
D-xylose: The non-labeled form of the sugar.
L-arabinose: Another five-carbon sugar with similar properties.
D-ribose: A structurally related sugar involved in nucleic acid metabolism.
Uniqueness: D-[1,2-13C2]xylose is unique due to its isotopic labeling, which makes it an invaluable tool for tracing metabolic pathways and studying the dynamics of carbohydrate metabolism. Unlike its non-labeled counterparts, it provides detailed insights into the biochemical processes involving xylose.
属性
IUPAC Name |
(3R,4S,5R)-(2,3-13C2)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1/i4+1,5+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IQDZQCBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

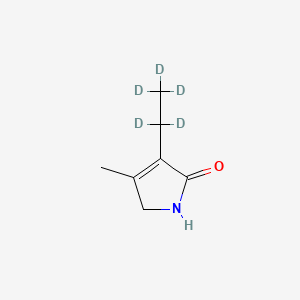
![D-[1-13C]Tagatose](/img/structure/B583990.png)
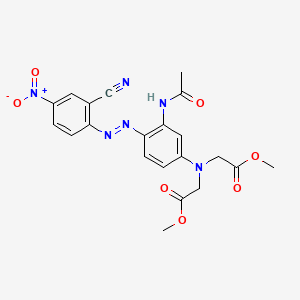
![D-[2-13C]tagatose](/img/structure/B583995.png)
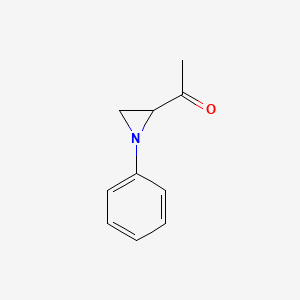
![D-[2-13C]talose](/img/structure/B584003.png)
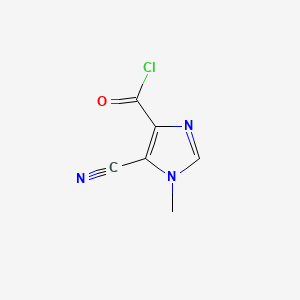
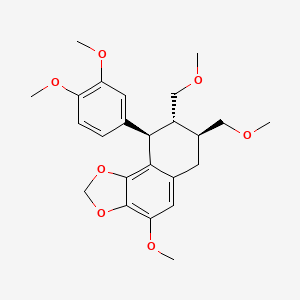
![D-[2-13C]Threose](/img/structure/B584009.png)
